![molecular formula C16H20N2O2S B2440782 N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide CAS No. 1252266-90-2](/img/structure/B2440782.png)
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
作用機序
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide inhibits GABA transaminase, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can reduce seizure activity and anxiety.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide are primarily related to its ability to increase GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can reduce seizure activity and anxiety. In addition, N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One advantage of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide is its high potency and selectivity for GABA transaminase inhibition, which makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, one limitation of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide. One area of interest is the development of novel N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide analogs with improved pharmacokinetic properties and selectivity for GABA transaminase inhibition. In addition, further studies are needed to investigate the therapeutic potential of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Moreover, the role of GABAergic neurotransmission in the pathophysiology of these disorders needs to be further elucidated to understand the mechanism of action of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide. Finally, the safety and tolerability of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
合成法
The synthesis of N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide involves the reaction of 4-hydroxythiophenol with 1-cyanocyclohexylamine in the presence of a base, followed by acylation with 2-bromoacetyl bromide. The resulting product is then treated with lithium aluminum hydride to reduce the carbonyl group, yielding N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Moreover, N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide has been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12(21-14-7-5-13(19)6-8-14)15(20)18-16(11-17)9-3-2-4-10-16/h5-8,12,19H,2-4,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYWQVPANEFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

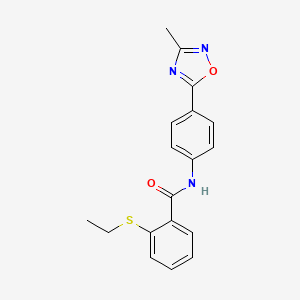
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)
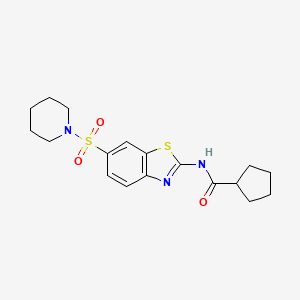
![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2440703.png)
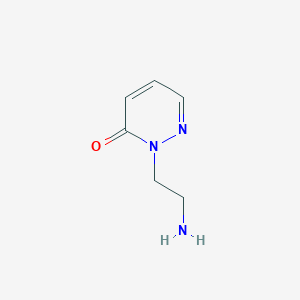
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2440705.png)
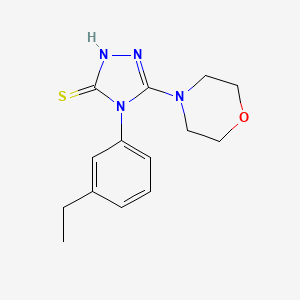

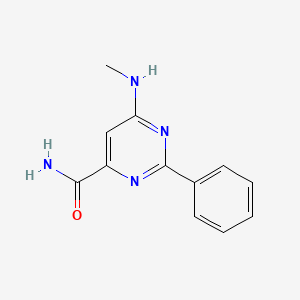
![6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2440712.png)

![Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]-6-carboxylate](/img/structure/B2440716.png)
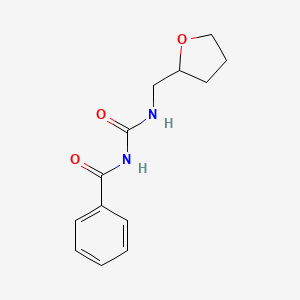
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2440721.png)